4-Amino-3-iodo-1H-indazole-6-carboxylic acid

Description

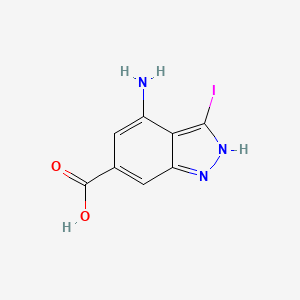

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-iodo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHLNXSGRJCUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258327 | |

| Record name | 4-Amino-3-iodo-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-81-6 | |

| Record name | 4-Amino-3-iodo-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-iodo-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Investigations

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for determining the molecular structure and confirming the identity of a chemical compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the atomic arrangement and functional groups within 4-Amino-3-iodo-1H-indazole-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The proton of the carboxylic acid (–COOH) would likely appear as a broad singlet far downfield, typically above 12 ppm. The protons of the amino group (–NH₂) would also produce a broad singlet. The two aromatic protons on the indazole ring system would appear as singlets or doublets in the aromatic region (typically 7.0-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the amino, iodo, and carboxylic acid substituents. The N-H proton of the indazole ring would also be present, likely as a very broad singlet at a high chemical shift.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon of the carbonyl group (C=O) in the carboxylic acid would be the most deshielded, appearing in the 160-180 ppm range. The carbon atoms of the bicyclic indazole ring would generate a set of signals in the aromatic region (approximately 100-150 ppm). The carbon atom bonded to the iodine (C-I) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C-NH₂) would also show a characteristic shift.

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 12 | Broad Singlet |

| Indazole N-H | > 10 | Broad Singlet |

| Aromatic C-H | 7.0 - 8.5 | Singlet / Doublet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 160 - 180 |

| Aromatic C -NH₂ | 140 - 150 |

| Aromatic C -H | 110 - 140 |

| Aromatic C -COOH | 120 - 135 |

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₆IN₃O₂), the calculated molecular weight is approximately 303.06 g/mol chemicalbook.com.

In an MS experiment, the compound would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. High-resolution mass spectrometry (HRMS) could further confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer additional structural information. Common fragmentation pathways could include the loss of the carboxylic acid group (–COOH), the iodine atom (–I), or other small neutral molecules, leading to the formation of characteristic fragment ions.

Key Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆IN₃O₂ |

| Molecular Weight | 303.06 g/mol chemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

The carboxylic acid group would produce a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1680 and 1710 cm⁻¹. The amino group (–NH₂) would exhibit two N–H stretching bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the indazole ring is expected around 3100-3300 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the C–N stretching vibration would be observed around 1250-1350 cm⁻¹. The C-I bond would show a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Amino Group | N-H Stretch | 3300 - 3500 (Two bands) |

| Indazole Ring | N-H Stretch | 3100 - 3300 |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Crystallographic Studies and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of this writing, a public crystal structure determination for this compound has not been reported in major databases. Such a study would be invaluable for understanding its solid-state packing and the specific hydrogen-bonding networks formed by the carboxylic acid, amino, and indazole N-H groups. These interactions are crucial in governing the physical properties of the compound, including its melting point and solubility.

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. Although specific DFT studies on this compound are not currently available in the literature, this approach could provide significant insights.

DFT calculations could be employed to:

Optimize the molecular geometry: Predicting the most stable three-dimensional structure of the molecule.

Calculate spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Analyze the electronic structure: Determining the distribution of electron density and identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic properties.

Map the electrostatic potential: Visualizing the electron-rich and electron-poor regions of the molecule to predict sites of electrophilic and nucleophilic attack.

Such computational analyses would be instrumental in predicting the molecule's reactivity and understanding its electronic behavior, guiding its potential use in further chemical synthesis and materials science research.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis for this compound has not been extensively reported in publicly available literature. However, a theoretical examination of its structure reveals several key areas of conformational flexibility that would be central to such an analysis. The primary sources of conformational variability in this molecule are the rotatable bonds associated with the amino (-NH2) and carboxylic acid (-COOH) substituents on the indazole ring.

The orientation of the carboxylic acid group, defined by the torsion angle of the C-C bond connecting it to the indazole ring, would be a critical parameter. Rotation around this bond would likely lead to different hydrogen bonding patterns, both intramolecularly (with the adjacent amino group or the indazole nitrogen) and intermolecularly. The energy landscape would likely reveal distinct energy minima corresponding to planar and non-planar arrangements of the carboxylic acid group relative to the bicyclic ring system.

Similarly, the amino group has rotatable C-N bonds, and its orientation relative to the adjacent iodo group and the indazole ring would influence the molecule's electronic properties and interaction potential. The planarity of the amino group and its hydrogen bonding capabilities are important factors in its conformational preferences.

A detailed energy landscape for this molecule would be a multidimensional plot of energy as a function of these key torsion angles. This landscape would identify the lowest energy conformations (global minima) and other stable, low-energy conformers (local minima), as well as the energy barriers for transition between them. Such studies are typically performed using computational chemistry methods, such as density functional theory (DFT), to provide insight into the molecule's preferred shapes in different environments.

Molecular Dynamics Simulations for Ligand-Target Interactions

While specific molecular dynamics (MD) simulation studies for this compound are not detailed in the available research, the application of this technique to other indazole derivatives provides a clear framework for how such investigations would be conducted. MD simulations are powerful computational tools used to understand the dynamic behavior of a ligand when it binds to a biological target, such as a protein or enzyme, over time. mdpi.comnih.gov

For a compound like this compound, MD simulations would typically be employed to:

Predict Binding Poses: Determine the most stable orientation of the ligand within the active site of a target protein.

Analyze Interactions: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. frontiersin.org

Assess Stability: Evaluate the stability of the ligand-protein complex over the simulation time by monitoring metrics like the root-mean-square deviation (RMSD). mdpi.com

For instance, studies on other indazole derivatives as inhibitors of kinases like VEGFR2 have used MD simulations to confirm that these molecules can efficiently bind into the kinase pocket. mdpi.com These simulations revealed stabilization through hydrogen bonds and π-π stacking with specific amino acid residues. mdpi.com

The following interactive table illustrates the type of data that would be generated from an MD simulation study of this compound with a hypothetical protein target.

| Simulation Metric | Description | Potential Findings for this compound |

| Binding Free Energy (ΔG) | The overall energy change upon ligand binding, indicating the affinity of the ligand for the target. | A negative value would indicate favorable binding. The magnitude would allow comparison with other potential inhibitors. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the protein and ligand atoms from their initial positions over time, indicating structural stability. | Low RMSD values for both the protein and the ligand would suggest a stable binding complex. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. | Higher RMSF in certain loops might indicate conformational changes induced by the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and the protein. | Would likely show hydrogen bonds involving the amino and carboxylic acid groups of the ligand with polar residues in the active site. |

Tautomerism and Protomeric Equilibrium Studies (1H- vs. 2H-Indazole)

The indazole ring system inherently exhibits annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. nih.gov For the parent indazole molecule and its derivatives, the 1H-tautomer is generally the predominant and more thermodynamically stable form. researchgate.netnih.govnih.gov This preference is attributed to the benzenoid character of the 1H-form, which is energetically favored over the quinonoid structure of the 2H-form. researchgate.net

While specific experimental or computational studies on the tautomeric equilibrium of this compound are not available, the principles of indazole tautomerism can be applied. The equilibrium between the 1H- and 2H-tautomers is influenced by factors such as the electronic nature of the substituents on the ring, the solvent, and the physical state (gas, solution, or solid). nih.gov

The substituents on this compound would play a role in modulating the relative stabilities of the two tautomers:

4-Amino group: As an electron-donating group, it would increase the electron density of the benzene (B151609) portion of the ring system.

3-Iodo group: The influence of the iodo group is twofold; it is electron-withdrawing inductively but can also be involved in other interactions.

6-Carboxylic acid group: This is an electron-withdrawing group, which would decrease the electron density of the benzene ring.

The interplay of these electronic effects would determine the precise energy difference between the 1H and 2H tautomers of this specific molecule. Computational studies, such as those using ab initio methods, could provide a quantitative estimation of this energy difference. acs.org

The following table summarizes the general characteristics of the 1H- and 2H-indazole tautomers.

| Feature | 1H-Indazole | 2H-Indazole |

| Structure | Benzenoid | Quinonoid |

| Thermodynamic Stability | More stable, predominant tautomer. nih.govresearchgate.net | Less stable. researchgate.net |

| Energy Difference (unsubstituted) | Lower energy. | Higher energy (by approximately 2.3-4.08 kcal/mol). |

| Kinetic Favorability in Reactions | Often the thermodynamically favored product. | Can be the kinetically favored product in certain alkylation reactions. nih.gov |

Biological Activities and Mechanistic Elucidation Preclinical Focus

Molecular Target Identification and Validation

Research into indazole-containing molecules has identified specific interactions with numerous enzymes and receptors, validating these as potential targets for this chemical class.

The indazole nucleus has proven to be an effective template for the design of potent enzyme inhibitors, particularly against protein kinases and the immunomodulatory enzyme IDO1.

Kinase Inhibition: The indazole scaffold is present in several approved anticancer drugs, including kinase inhibitors like axitinib (B1684631) and pazopanib. nih.gov Preclinical research has extensively explored its potential to inhibit various kinases:

Receptor Tyrosine Kinases (RTKs): Derivatives featuring a 3-aminoindazole core have been developed as multitargeted RTK inhibitors. researchgate.net These compounds potently inhibit the kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. researchgate.netnih.gov Specific derivatives have also shown potent, single-digit nanomolar inhibition of VEGFR-2. researchgate.net Furthermore, structure-based design has yielded 1H-indazole analogues that act as irreversible and mutant-selective inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Other work has identified 1H-indazole derivatives that inhibit Fibroblast growth factor receptors (FGFRs). nih.gov

Non-Receptor Tyrosine Kinases: The 3-aminoindazole structure is also a key component of potent pan-BCR-ABL inhibitors, which are effective against the imatinib-resistant T315I mutant of the ABL kinase. semanticscholar.orgresearchgate.net

PI3K/Akt/mTOR Pathway: A series of 3-amino-1H-indazole derivatives were found to inhibit the PI3K/AKT/mTOR signaling pathway, a critical axis for tumor cell growth and proliferation. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a crucial enzyme in cancer immune evasion. bohrium.com A series of 4,6-substituted-1H-indazole derivatives, which are structurally analogous to 4-Amino-3-iodo-1H-indazole-6-carboxylic acid, have been identified as potent dual inhibitors of IDO1 and Tryptophan-2,3-dioxygenase (TDO). nih.gov One lead compound, designated Compound 35 , demonstrated significant inhibitory potency in both enzymatic and cellular assays. bohrium.comnih.gov

Human Carbonic Anhydrases (hCAs): Based on the available literature, the indazole scaffold has not been extensively investigated as a primary inhibitor of human carbonic anhydrase isoforms.

| Compound Class | Target Enzyme | Key Finding (IC50) | Reference |

|---|---|---|---|

| 4,6-substituted-1H-indazole (Compound 35) | IDO1 (enzymatic) | 0.74 µM | nih.gov |

| 4,6-substituted-1H-indazole (Compound 35) | IDO1 (HeLa cells) | 1.37 µM | nih.gov |

| 4,6-substituted-1H-indazole (Compound 35) | TDO (enzymatic) | 2.93 µM | nih.gov |

| 4,6-disubstituted-1H-Indazole (HT-37) | IDO1 | 0.91 µM | nih.gov |

| 4,6-disubstituted-1H-Indazole (HT-37) | TDO | 0.46 µM | nih.gov |

| 3-aminoindazole derivative (AKE-72) | BCR-ABLWT | < 0.5 nM | researchgate.net |

| 3-aminoindazole derivative (AKE-72) | BCR-ABLT315I | 9 nM | researchgate.net |

| 1H-indazole derivative (Compound 107) | EGFRL858R/T790M | 0.07 µM | nih.gov |

Indazole derivatives have been synthesized and evaluated as ligands for a variety of G-protein-coupled receptors (GPCRs) and nuclear receptors.

Free Fatty Acid Receptors: A series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective agonists for GPR120 (also known as FFAR4). nih.govresearchgate.net The design of these molecules focused on optimizing potency for GPR120 while achieving selectivity against the related GPR40 receptor. acs.org This line of research is particularly relevant given the shared indazole-6-carboxylic acid moiety.

Serotonin (B10506) and Dopamine (B1211576) Receptors: The indazole scaffold has been employed to create multi-target ligands for receptors implicated in neuropsychiatric disorders. nih.gov A series of indazole-piperazine derivatives were assessed for their binding affinity to dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, with some compounds showing high affinity for all three. researchgate.net Other research has explored 3-aryl-indazole derivatives for their affinity to 5-HT1A and D1 receptors. nih.gov Furthermore, the indazole motif is present in the approved 5-HT3 receptor antagonist, Granisetron, and has been used to develop potent 5-HT2 receptor agonists and selective 5-HT4 receptor antagonists. nih.govacs.orgnih.gov

Androgen Receptor: In the context of prostate cancer, indazole derivatives have been designed as antagonists of the androgen receptor (AR). medchemexpress.com Specifically, certain 3-substituted indazoles have been evaluated as selective androgen receptor degraders (SARDs). nih.gov

| Compound Class | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Indazole-piperazine derivative (Compound 1) | Dopamine D2 | 15 nM | researchgate.net |

| Indazole-piperazine derivative (Compound 1) | Serotonin 5-HT1A | 14 nM | researchgate.net |

| Indazole-piperazine derivative (Compound 1) | Serotonin 5-HT2A | 23 nM | researchgate.net |

| Indazole-piperazine derivative (Compound 10) | Dopamine D2 | 10 nM | researchgate.net |

| Indazole-piperazine derivative (Compound 10) | Serotonin 5-HT1A | 23 nM | researchgate.net |

| Indazole-piperazine derivative (Compound 10) | Serotonin 5-HT2A | 10 nM | researchgate.net |

Computational and theoretical studies have provided insight into the molecular interactions between indazole-based ligands and their protein targets. For example, the binding of arylsulphonyl indazole derivatives to the VEGFR2 kinase domain has been analyzed. nih.gov These studies indicate that a hydrogen bond with the amide group of Cys919 in the hinge region of the kinase is a critical interaction for many indazole inhibitors. nih.gov Additionally, significant energy contributions were observed from interactions with other key residues such as Phe918, Thr916, and Glu917, highlighting the specific molecular contacts that stabilize the ligand in the active site. nih.gov

Cellular Mechanisms of Action

Beyond direct target engagement, the downstream cellular effects of indazole derivatives have been explored, revealing their ability to modulate critical signaling pathways and induce programmed cell death.

Indazole-based compounds have been shown to interfere with major signaling cascades that regulate cell fate.

PI3K/Akt/mTOR Pathway: A series of 3-amino-1H-indazole derivatives were demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer cells and promotes cell growth, proliferation, and survival. nih.gov

RAS/MAPK Pathway: Novel indazole derivatives have been identified as agonists of SOS1, a guanine (B1146940) nucleotide exchange factor for KRAS. nih.gov By activating SOS1, these compounds enhance cellular RAS-GTP levels and modulate the phosphorylation of ERK1/2, key components of the MAPK pathway. nih.gov

p53/MDM2 Pathway: One study on 1H-indazole-3-amine derivatives suggested that their anticancer effects may be mediated, in part, by affecting the p53/MDM2 pathway, a critical regulator of the tumor suppressor p53. nih.gov

A common mechanistic outcome of treatment with anticancer indazole derivatives is the disruption of the cell cycle and the induction of apoptosis.

Cell Cycle Arrest: One 3-amino-1H-indazole derivative, known as W24, was found to induce cell cycle arrest at the G2/M phase in human gastric cancer cells, an effect associated with the regulation of Cyclin B1. nih.gov

Apoptosis Induction: Several indazole compounds have been shown to trigger apoptosis in cancer cells. nih.govrsc.org The mechanisms involve the modulation of the Bcl-2 family of proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. rsc.org This shift in the Bax/Bcl-2 ratio often leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), culminating in the activation of executioner caspases like cleaved caspase-3. nih.govrsc.org For instance, compound 6o , a 1H-indazole-3-amine derivative, induced apoptosis in leukemia cells in a dose-dependent manner. nih.gov Similarly, the indazole derivative 2f promoted apoptosis in a breast cancer cell line. rsc.org

Structure-Activity Relationship (SAR) Studies

The specific arrangement of substituents on the indazole scaffold of this compound is crucial for its biological activity. SAR studies on related indazole derivatives provide insights into the contribution of each functional group.

Contribution of the 4-Amino Group to Biological Activity

The position and nature of substituents on the indazole ring play a significant role in the biological activity of these compounds. The amino group, particularly at the C4 position, can be a key determinant of a compound's interaction with its biological target. In many kinase inhibitors, for example, an amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase. nih.gov SAR studies on various indazole derivatives have shown that the presence and position of amino groups can significantly influence inhibitory potency and selectivity. nih.govacs.org For instance, in a series of 3-aminoindazole-based receptor tyrosine kinase inhibitors, the 3-amino group was identified as an efficient hinge-binding template. nih.gov While the specific contribution of the 4-amino group in this compound is not explicitly detailed in available literature, its potential to form key interactions with a target protein is a fundamental principle in its design.

Significance of the 3-Iodo Substitution for Potency and Selectivity

A summary of the effects of substitutions on the indazole ring based on related compounds is presented below:

| Position | Substituent | General Impact on Activity |

| C3 | Iodo | Can enhance potency through halogen bonding; provides a synthetic handle for further modification. chim.itmdpi.com |

| C4 | Amino | Can act as a key hydrogen bond donor/acceptor for target binding. nih.govacs.org |

| C6 | Carboxylic Acid | Can form strong electrostatic interactions and hydrogen bonds with the target. researchgate.netnih.gov |

Role of the 6-Carboxylic Acid Moiety in Target Interaction

The carboxylic acid group is a key pharmacophoric feature in many therapeutic agents due to its ability to form strong electrostatic interactions and hydrogen bonds with biological targets. researchgate.net At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion that can interact with positively charged residues, such as arginine or lysine, in a protein's active site. This interaction can be a major contributor to the binding affinity of the drug. In the context of indazole derivatives, the carboxylic acid moiety has been shown to be important for activity in compounds like gamendazole, a potent oral antispermatogenic agent. nih.gov The positioning of the carboxylic acid at the C6 position of the indazole ring in this compound suggests a specific directional interaction with its intended biological target.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a crucial tool in drug design that defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For indazole-based inhibitors, pharmacophore models often highlight the importance of the indazole core as a scaffold, with specific regions designated for hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features.

Studies on indazole-based kinase inhibitors, for instance, have identified the indazole nitrogen atoms as key hydrogen bond acceptors that interact with the hinge region of the kinase ATP-binding site. nih.govrsc.org A general pharmacophore model for an indazole-based inhibitor might include:

A hydrogen bond acceptor feature associated with the indazole ring nitrogens.

A hydrogen bond donor feature, potentially fulfilled by the 4-amino group.

An ionic or hydrogen bond acceptor feature from the 6-carboxylic acid group.

A hydrophobic/halogen bonding region defined by the 3-iodo substituent.

The design of this compound likely followed such principles, combining these key pharmacophoric elements onto a single scaffold to achieve high potency and selectivity for its intended biological target.

Preclinical Pharmacological Evaluation and Efficacy Studies

In Vitro Biological Assessment

No publicly available data from in vitro studies assessing the biological activity of 4-Amino-3-iodo-1H-indazole-6-carboxylic acid were identified. The specific assays for which no information could be retrieved are outlined below.

There is no available information on the inhibitory activity of this compound against any enzymatic targets. Consequently, key metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound have not been reported in the reviewed literature.

No studies were found that evaluated the effect of this compound on the proliferation or viability of cancer cell lines. Specifically, there is no available data for its activity against cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), KMS-12 BM (multiple myeloma), MM1.S (multiple myeloma), HepG2 (liver cancer), or HL60 (promyelocytic leukemia).

A search of the available literature did not yield any studies concerning the potential antibacterial or antifungal properties of this compound.

There is no information available from studies investigating the agonist or antagonist activity of this compound at any specific receptors.

In Vivo Exploratory Efficacy Studies

Consistent with the lack of in vitro data, no in vivo studies in animal models have been published regarding the efficacy of this compound.

Due to the absence of in vivo research, there is currently no proof-of-concept for any therapeutic potential of this compound in any disease model.

Pharmacodynamic Marker Analysis in Animal Models

A comprehensive review of scientific literature and publicly accessible preclinical data reveals a notable absence of specific information regarding the pharmacodynamic marker analysis of this compound in animal models. While the indazole core is a significant scaffold in the development of various therapeutic agents, particularly in oncology, specific research detailing the in vivo pharmacodynamic effects of this particular substituted indazole is not available in the public domain.

The general class of indazole derivatives has been a subject of extensive research, with many compounds investigated as inhibitors of protein kinases and other cellular signaling pathways. nih.govresearchgate.netnih.gov Pharmacodynamic studies for analogous compounds typically involve the assessment of target modulation in biological samples obtained from treated animals. This can include the analysis of protein phosphorylation status, gene expression changes, or the levels of downstream biomarkers in tumor or surrogate tissues. researchgate.netrsc.org Such studies are crucial in preclinical development to establish a link between drug exposure and the biological response, thereby providing a rationale for dose selection in subsequent clinical trials.

For instance, research on other indazole-based compounds has documented their evaluation in various cancer cell lines and in in vivo xenograft models. researchgate.netrsc.orgnih.gov These studies sometimes report on the modulation of specific biomarkers related to the compound's proposed mechanism of action. However, these findings are specific to the derivatives studied and cannot be extrapolated to this compound without direct experimental evidence.

The lack of published data for this compound prevents a detailed discussion of its specific pharmacodynamic markers, the creation of illustrative data tables, or an in-depth analysis of its efficacy in animal models based on biomarker modulation. The synthesis and potential biological activities of various indazole derivatives are described in the scientific literature, but specific preclinical pharmacodynamic data for the compound remains elusive. nih.govnih.gov

Therefore, any detailed exposition on the pharmacodynamic marker analysis of this compound in animal models would be speculative and would not meet the required standards of scientific accuracy based on currently available information.

Advanced Research Applications and Future Directions

Role of 4-Amino-3-iodo-1H-indazole-6-carboxylic acid as a Scaffold for Drug Discovery

The indazole nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates, particularly as kinase inhibitors. researchgate.netnih.gov The 4-amino-indazole portion of the subject molecule is an especially valuable scaffold. Specifically, the 3-amino-indazole moiety has been identified as an effective "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of protein kinases. nih.gov

Researchers have successfully designed potent kinase inhibitors by replacing other hinge-binding motifs with the 3-amino-indazole scaffold. nih.gov A notable example is the development of 3-amino-1H-indazol-6-yl-benzamides, which were designed to target the inactive "DFG-out" conformation of the kinase activation loop. This strategy led to the discovery of compounds with potent, single-digit nanomolar activity against key oncogenic kinases such as FLT3, c-Kit, and the gatekeeper mutant PDGFRα-T674M, which is known to confer resistance to standard therapies. nih.govnih.gov

The this compound scaffold incorporates this key amino group. The additional functionalities—the iodine atom at position 3 and the carboxylic acid at position 6—serve as versatile synthetic handles. The iodine can be used for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast array of chemical groups, while the carboxylic acid can be converted to amides, esters, or other functional groups. This allows for the creation of extensive libraries of compounds where substituents can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets.

| Kinase Target | Therapeutic Area | Significance of Inhibition |

|---|---|---|

| FLT3 (Fms-like tyrosine kinase 3) | Acute Myeloid Leukemia (AML) | Mutations are common drivers of AML; inhibitors are a key therapeutic strategy. nih.govnih.gov |

| c-Kit | Gastrointestinal Stromal Tumors (GIST), Melanoma | A proto-oncogene whose inhibition can halt tumor growth. nih.govnih.gov |

| PDGFRα (Platelet-derived growth factor receptor alpha) | Various solid tumors, including GIST | Inhibition targets tumor angiogenesis and proliferation; effective against resistance mutants. nih.govnih.gov |

| ALK (Anaplastic lymphoma kinase) | Non-small cell lung cancer | ALK rearrangements are oncogenic drivers in a subset of lung cancers. nih.gov |

| VEGFR (Vascular endothelial growth factor receptor) | Renal cell carcinoma, other solid tumors | Inhibits angiogenesis, cutting off the tumor's blood supply. nih.gov |

Development of Novel Chemical Probes and Biological Tools

Beyond its role as a therapeutic scaffold, this compound is an ideal starting point for the development of chemical probes. These tools are essential for basic research to validate biological targets and elucidate cellular pathways. By attaching reporter tags—such as fluorescent dyes, biotin, or photo-affinity labels—to the indazole core, researchers can create probes for use in a variety of applications.

For instance, a fluorescently-labeled version of a potent kinase inhibitor derived from this scaffold could be used in cellular imaging studies to visualize the subcellular localization of the target kinase. Similarly, a biotinylated probe could be used in pull-down assays with cell lysates to identify the binding partners of the target protein, offering insights into its signaling network. The iodo and carboxylic acid groups provide orthogonal points for attaching these tags without disrupting the core binding interactions at the amino-indazole moiety.

Integration with High-Throughput Screening and Virtual Screening Platforms

Modern drug discovery heavily relies on screening large collections of compounds to identify initial "hits." The this compound scaffold is well-suited for both high-throughput screening (HTS) and virtual screening approaches.

High-Throughput Screening (HTS): A library of diverse analogs built from this scaffold can be physically synthesized and tested against a panel of biological targets, such as a broad array of protein kinases. nih.gov The defined structure of the core allows for the rapid generation of a focused library where diversity is introduced at specific, known positions (the iodo and carboxylic acid sites).

Virtual Screening: Computationally, the indazole core can be used to screen virtual libraries of millions of compounds. nih.gov A technique known as diversity-based high-throughput virtual screening (D-HTVS) can use scaffolds like this to efficiently screen large databases, identifying molecules with a high probability of binding to a target protein. nih.gov The known binding mode of the amino-indazole to the kinase hinge region provides a strong starting point for docking simulations, increasing the accuracy of hit prediction.

Emerging Synthetic Methodologies for Diverse Analog Libraries

The generation of diverse chemical libraries from the this compound scaffold is enabled by a range of modern synthetic methodologies. The presence of multiple functional groups allows for a modular and efficient approach to analog synthesis.

Amide Coupling: The carboxylic acid at the 6-position is readily converted into a wide variety of amides using standard coupling reagents like HATU. nih.gov This allows for the exploration of the solvent-exposed region of a binding pocket, which can be crucial for tuning selectivity and physical properties.

Palladium-Catalyzed Cross-Coupling: The iodine atom at the 3-position is a prime site for introducing complexity via transition-metal-catalyzed reactions. Suzuki coupling can be used to add aryl or heteroaryl groups, Sonogashira coupling for alkynes, and Buchwald-Hartwig amination for amines, providing access to a vast chemical space.

Selective Alkylation: Direct and selective alkylation at the N1 position of the indazole ring offers another route for diversification, a method that has been successfully applied to the synthesis of other indazole-3-carboxylic acid derivatives. ssrn.com

These methods, often amenable to parallel synthesis techniques, allow for the rapid creation of large and diverse libraries of analogs for structure-activity relationship (SAR) studies.

Exploration of Novel Biological Targets and Therapeutic Areas Beyond Initial Findings

While the amino-indazole scaffold is well-established in the field of kinase inhibition for oncology, its potential extends to other therapeutic areas and biological targets. nih.govnih.gov The structural versatility allows it to be adapted to fit the binding sites of various proteins.

Emerging research on indazole derivatives has identified activity against a range of targets:

Fibroblast Growth Factor Receptors (FGFRs): Indazole-based compounds have been developed as inhibitors of FGFRs, which are implicated in various cancers. nih.gov

Mitogen-Activated Protein Kinase 1 (MAPK1): In silico studies have suggested that indazole derivatives are promising inhibitors of MAPK1, a key component of the RAS/MAPK signaling pathway often dysregulated in cancer. mdpi.com

Inflammatory Pathways: Certain indazole derivatives, such as Benzydamine, possess anti-inflammatory properties. nih.gov

Neurodegenerative Diseases: Research has explored indazole derivatives for their potential to inhibit cholinesterase activity, a target in Alzheimer's disease. researchgate.net

The this compound scaffold provides a robust platform for exploring these and other novel targets through the generation of tailored compound libraries.

Synergistic Effects with Existing Therapeutic Agents

A growing strategy in cancer treatment is the use of combination therapies to overcome drug resistance and enhance efficacy. Indazole-based compounds have shown potential for synergistic effects with existing treatments.

A prominent example is Lonidamine, an indazole derivative that inhibits mitochondrial-bound hexokinase. researchgate.net By disrupting glycolysis in cancer cells, Lonidamine can increase their susceptibility to traditional chemotherapeutic agents. This suggests that novel inhibitors derived from the this compound scaffold could be designed not only as standalone agents but also as components of combination therapies. For instance, a kinase inhibitor developed from this scaffold could be paired with a metabolic inhibitor or another signaling pathway inhibitor to create a powerful, multi-pronged attack on cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3-iodo-1H-indazole-6-carboxylic acid?

- Answer : The compound can be synthesized via condensation reactions using reflux conditions with acetic acid and sodium acetate as a base. For example, similar indazole derivatives are prepared by reacting aminothiazolones with formyl-indole precursors under reflux for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Adjustments to the starting materials (e.g., substituting bromo or iodo precursors) may be required to target the specific amino-iodo substitution pattern.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and tautomeric states. Infrared (IR) spectroscopy can identify carboxylic acid (-COOH) and amino (-NH₂) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Comparisons with structurally related indazole derivatives (e.g., 4-bromo analogs) can aid spectral interpretation .

Q. How should researchers handle solubility challenges during experimental workflows?

- Answer : The carboxylic acid group may limit aqueous solubility. To address this, use polar aprotic solvents (e.g., DMSO) or prepare sodium/potassium salts by neutralizing the acid with aqueous NaOH/KOH. For biological assays, co-solvents like ethanol (<5% v/v) can enhance solubility without denaturing proteins .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and purity?

- Answer : Optimize reaction parameters stepwise:

- Stoichiometry : Adjust molar ratios of precursors (e.g., 1.1:1 for aldehyde-to-amine reactions) to minimize unreacted intermediates .

- Catalysis : Explore palladium catalysts for Suzuki-Miyaura coupling if introducing the iodo substituent via cross-coupling.

- Purification : Use gradient column chromatography or recrystallization (e.g., DMF/acetic acid) to isolate high-purity crystals .

Q. How can contradictions in NMR data (e.g., unexpected peaks) be resolved?

- Answer : Discrepancies may arise from tautomerism or solvent effects. Perform variable-temperature NMR to observe dynamic equilibria. Compare experimental data with computational predictions (e.g., DFT calculations) to assign peaks accurately. For complex cases, 2D NMR (COSY, HSQC) can resolve overlapping signals .

Q. What strategies elucidate the electronic effects of the amino and iodo substituents on the indazole core?

- Answer :

- Computational Analysis : Use density functional theory (DFT) to model electron density distribution and predict reactivity at positions 3 and 6.

- Experimental Probes : Conduct electrophilic substitution reactions (e.g., nitration) to assess directing effects. Compare reaction rates with analogs lacking the amino or iodo groups .

Q. How does the amino group at position 4 influence biological activity compared to other substituents (e.g., bromo or methyl)?

- Answer : Design structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Test in vitro binding affinity (e.g., kinase assays) and correlate with computational docking results. The amino group’s hydrogen-bonding capacity may enhance target interactions compared to hydrophobic substituents .

Methodological Notes

- Synthesis Optimization : Monitor reactions via thin-layer chromatography (TLC) and optimize quenching conditions to prevent by-product formation.

- Data Validation : Cross-validate spectral data with literature reports for structurally similar indazoles (e.g., 6-bromo-1H-indazole-4-carboxaldehyde) to confirm assignments .

- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing data inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.